molecular formula C7H12O2 B2464372 4-Methylhex-3-enoic acid CAS No. 55665-79-7

4-Methylhex-3-enoic acid

Cat. No.: B2464372
CAS No.: 55665-79-7
M. Wt: 128.171
InChI Key: VKWJULLMBKNPEC-GQCTYLIASA-N
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Description

4-Methylhex-3-enoic acid is an organic compound with the molecular formula C7H12O2. It is a colorless liquid with a distinctive odor. This compound is part of the carboxylic acid family and contains a double bond in its structure, making it an unsaturated carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylhex-3-enoic acid can be synthesized through various chemical reactions. One common method involves the reaction of 2-methyl-1,3-butadiene with sulfur dioxide, followed by acidification and dehydration steps to yield the target compound . Another method involves the Michael addition of isobutylmagnesium halide to hexanal, followed by oxidation to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Methylhex-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylhex-3-enoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylhex-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    4-Methylhexanoic acid: A saturated analog of 4-Methylhex-3-enoic acid.

    3-Methylhex-2-enoic acid: A positional isomer with the double bond at a different location.

    4-Methyl-3-pentenoic acid: A structural analog with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific structure, which includes a double bond and a methyl group at the fourth position. This structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

(E)-4-methylhex-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWJULLMBKNPEC-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/CC(=O)O)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55665-79-7
Record name 4-methylhex-3-enoic acid
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